1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC19809322
Molecular Formula: C7H2Cl2F3NO3
Molecular Weight: 275.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2Cl2F3NO3 |
|---|---|
| Molecular Weight | 275.99 g/mol |
| IUPAC Name | 1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |
| Standard InChI Key | XVXCWPHXDKEQEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂Cl₂F₃NO₃ |
| Molecular Weight | 275.99 g/mol |
| IUPAC Name | 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene |
| InChI Key | XVXCWPHXDKEQEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N+[O-] |
Synthesis and Manufacturing
The synthesis of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene involves multi-step halogenation and functionalization reactions. While no direct patent describes its production, analogous methods for nitro-trifluoromethoxy benzene derivatives provide insight.
Example Synthetic Route:
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Chlorination: Benzene is di-chlorinated using Cl₂ in the presence of FeCl₃ to yield 1,5-dichlorobenzene.
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Nitration: Introduction of a nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures .
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Trifluoromethoxylation: The trifluoromethoxy group is installed using silver-mediated coupling with trifluoromethyl hypofluorite .
Key Reaction Conditions:
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Solvent: Aromatic hydrocarbons (e.g., toluene) or ethers (e.g., THF) .
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Catalyst: Silver salts for trifluoromethoxy group introduction.
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Yield: Patent data for similar compounds report yields exceeding 70–90% under optimized conditions .
Physicochemical Properties
The compound’s properties are influenced by its polar functional groups and halogen content:
Stability:
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Thermal: Stable under standard conditions but may decompose at elevated temperatures.
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Light Sensitivity: Nitro groups may cause photodegradation, necessitating storage in amber glass.
| Hazard Category | Risk Mitigation Strategy |
|---|---|
| Skin Irritation | Immediate washing with soap/water |
| Eye Exposure | Flush with water for 15 minutes |
| Inhalation | Move to fresh air; seek medical attention |
Comparative Analysis with Structural Analogs
To contextualize its properties, we compare it to 2,4-Dichloro-5-nitrobenzotrifluoride (CAS: 400-70-4), a compound with a trifluoromethyl (-CF₃) group .
Table 3: Structural and Functional Comparison
| Property | 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene | 2,4-Dichloro-5-nitrobenzotrifluoride |
|---|---|---|
| Molecular Formula | C₇H₂Cl₂F₃NO₃ | C₇H₂Cl₂F₃NO₂ |
| Functional Groups | -OCF₃, -NO₂, -Cl | -CF₃, -NO₂, -Cl |
| Molecular Weight | 275.99 g/mol | 259.99 g/mol |
| Applications | Pharma intermediates | Agrochemical precursors |
Key Insight: The trifluoromethoxy group enhances polarity compared to trifluoromethyl, altering solubility and reactivity.
Future Research Directions
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